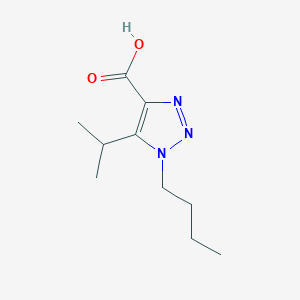![molecular formula C10H9N3O2 B13529398 2-Cyclopropyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B13529398.png)
2-Cyclopropyl-6-nitroimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-6-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure, which includes a cyclopropyl group and a nitro group at specific positions on the imidazo[1,2-a]pyridine ring. It has garnered interest due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-6-nitroimidazo[1,2-a]pyridine typically involves the cyclocondensation of 2-aminopyridines with α-halocarbonyl compounds, 1,3-dicarbonyl compounds, nitroolefins, or alkynes . One common method includes the condensation of 2-aminopyridines, aldehydes, and isonitriles or alkynes in a one-pot process . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-6-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include amino derivatives, substituted imidazo[1,2-a]pyridines, and various cyclized heterocyclic compounds .
Scientific Research Applications
2-Cyclopropyl-6-nitroimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to interact with cyclooxygenase enzymes, inhibiting their activity and thereby exerting anti-inflammatory effects . The nitro group plays a crucial role in its biological activity, potentially through redox reactions that modulate enzyme function.
Comparison with Similar Compounds
- 2-Cyclopropyl-3-nitroimidazo[1,2-a]pyridine
- 2-Cyclopropyl-5-nitroimidazo[1,2-a]pyridine
- 2-Cyclopropyl-7-nitroimidazo[1,2-a]pyridine
Uniqueness: 2-Cyclopropyl-6-nitroimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the nitro group at the 6-position, in particular, affects its interaction with biological targets and its overall pharmacological profile .
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
2-cyclopropyl-6-nitroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H9N3O2/c14-13(15)8-3-4-10-11-9(7-1-2-7)6-12(10)5-8/h3-7H,1-2H2 |
InChI Key |
RUSVBMFRLWBQLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN3C=C(C=CC3=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-3-amine](/img/structure/B13529340.png)
![2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI)](/img/structure/B13529344.png)







![3-[2-(Difluoromethoxy)phenyl]azetidine](/img/structure/B13529387.png)

![4-amino-2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5,7-dione](/img/structure/B13529406.png)
